molecular formula C9H6O4S B3385337 Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide CAS No. 62761-72-2

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide

Cat. No.: B3385337
CAS No.: 62761-72-2
M. Wt: 210.21 g/mol
InChI Key: LUXHDWMANAJSNH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a carboxylic acid group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling of α-substituted (o-bromoaryl)thioacetamides . Additionally, electrochemical methods have been developed for the synthesis of benzothiophene dioxides by reacting sulfonhydrazides with internal alkynes at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods typically utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, Rh-catalyzed asymmetric hydrogenation has been employed to produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the RhoA/ROCK pathway, which is involved in regulating cellular processes such as proliferation, migration, and invasion . By inhibiting this pathway, the compound can suppress tumor growth and metastasis, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a carboxylic acid group and a sulfone group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXHDWMANAJSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399647
Record name Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62761-72-2
Record name Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide

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